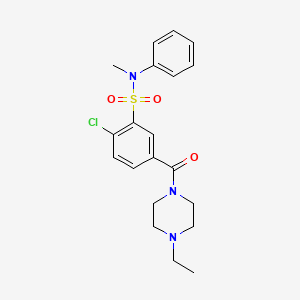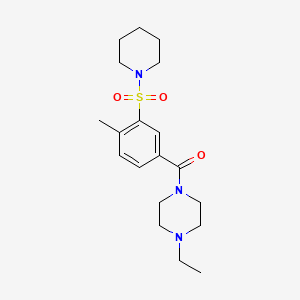![molecular formula C22H18ClN3O4S B7465006 N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)
N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide, commonly known as Sulfasalazine, is a chemical compound that has been widely used in the field of medicine for its anti-inflammatory properties. It is primarily used in the treatment of inflammatory bowel disease (IBD), rheumatoid arthritis, and other autoimmune disorders.
Mechanism of Action
Sulfasalazine exerts its anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response. It also inhibits the production of reactive oxygen species (ROS) and cytokines, which play a crucial role in the progression of inflammatory disorders.
Biochemical and Physiological Effects:
Sulfasalazine has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also reduces the production of ROS and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key regulator of the inflammatory response.
Advantages and Limitations for Lab Experiments
Sulfasalazine has several advantages in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the cell type being studied.
Future Directions
Sulfasalazine has shown promise in the treatment of various inflammatory disorders, and future research should focus on its potential use in other autoimmune disorders. It may also be beneficial to investigate the use of sulfasalazine in combination with other anti-inflammatory drugs to enhance its effectiveness. Additionally, further research is needed to understand the long-term effects of sulfasalazine use and to develop new formulations that minimize its side effects.
In conclusion, Sulfasalazine is a chemical compound that has been widely used in the field of medicine for its anti-inflammatory properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Its potential use in the treatment of various inflammatory disorders makes it an important compound for future research and development.
Synthesis Methods
Sulfasalazine is synthesized by the reaction of 5-aminosalicylic acid (5-ASA) with sulfapyridine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide, and the resulting product is purified by recrystallization.
Scientific Research Applications
Sulfasalazine has been extensively studied for its anti-inflammatory properties and has been found to be effective in the treatment of various inflammatory disorders. It has been used in the treatment of N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide, rheumatoid arthritis, and psoriatic arthritis. In addition, it has also been found to be effective in the treatment of other autoimmune disorders such as ankylosing spondylitis, juvenile idiopathic arthritis, and systemic lupus erythematosus.
properties
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c23-19-9-5-4-8-16(19)14-20(26-21(27)15-6-2-1-3-7-15)22(28)25-17-10-12-18(13-11-17)31(24,29)30/h1-14H,(H,25,28)(H,26,27)(H2,24,29,30)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVTZESDFSUVJS-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)

![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)